molecular formula C15H22N2O3 B11037858 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one

Cat. No.: B11037858
M. Wt: 278.35 g/mol
InChI Key: GSJZTCLVHTXWCP-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one is a synthetic organic compound characterized by the presence of a furan ring, a piperazine moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the furan-substituted piperazine with 2-methylpentan-1-one under conditions that facilitate the formation of the ketone linkage, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperazine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Furan-2-ylcarbonyl)piperidin-4-yl]-2-methylpentan-1-one: Similar structure but with a piperidine ring instead of piperazine.

    1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylbutan-1-one: Similar structure but with a shorter alkyl chain.

Uniqueness

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one is unique due to the combination of its furan ring, piperazine moiety, and specific alkyl chain length, which can confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpentan-1-one

InChI

InChI=1S/C15H22N2O3/c1-3-5-12(2)14(18)16-7-9-17(10-8-16)15(19)13-6-4-11-20-13/h4,6,11-12H,3,5,7-10H2,1-2H3

InChI Key

GSJZTCLVHTXWCP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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